3-Formyl-1-methylpyridin-1-ium iodide
Description
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-carbaldehyde;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHGTZAHEFAZIP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928607 | |
| Record name | 3-Formyl-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-54-8 | |
| Record name | NSC172185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Formyl-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Formyl-1-methylpyridin-1-ium iodide typically involves the methylation of 3-formylpyridine followed by the addition of an iodide source. One common method involves reacting 3-formylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
3-Formyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Scientific Research Applications
3-Formyl-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various pyridinium derivatives.
Biology: It can be used as a fluorescent label in biological assays due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the manufacture of dyes and pigments, as well as in the production of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids and proteins, forming stable complexes that can alter the function of these biomolecules. The formyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Functional Differences
The following table highlights comparisons between 3-formyl-1-methylpyridin-1-ium iodide and analogous compounds, based on available evidence and inferred properties:
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₇INO | 263.04* | Pyridinium ring, formyl, methyl | Organic synthesis, ionic liquids |
| (R)-3-Iodo-1-methylpyrrolidine | C₅H₁₀IN | 211.04 | Pyrrolidine ring, iodo, methyl | Chiral building blocks, catalysis |
| 1-Methylpyridin-1-ium iodide | C₆H₇IN | 236.03 | Pyridinium ring, methyl | Ionic solvents, reaction intermediates |
Detailed Analysis:
Structural Backbone :
- The pyridinium ring in this compound introduces aromaticity and planarity, contrasting with the saturated pyrrolidine ring in (R)-3-iodo-1-methylpyrrolidine . The formyl group at position 3 enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas the iodo group in the pyrrolidine derivative facilitates cross-coupling reactions.
Polarity and Solubility: The formyl group increases polarity compared to non-functionalized analogs like 1-methylpyridin-1-ium iodide. This likely improves solubility in polar solvents (e.g., water or DMSO), though experimental confirmation is needed.
Crystallographic Characterization :
- Software suites like SHELXT and SHELXL enable automated structure determination and refinement for such compounds, critical for comparing bond lengths (e.g., C–I in (R)-3-iodo-1-methylpyrrolidine vs. C=O in the formyl derivative) and packing motifs .
Research Findings and Methodological Insights
Crystallographic Tools in Structural Comparison
- SHELX Programs : The SHELX system (e.g., SHELXL for refinement) has been pivotal in analyzing small-molecule structures, including pyridinium salts. Its robustness in handling high-resolution data allows precise comparison of anisotropic displacement parameters, which are vital for assessing thermal motion and molecular stability .
- WinGX/ORTEP : These tools facilitate visualization of molecular geometries and intermolecular interactions (e.g., hydrogen bonding involving the iodide ion), aiding in the comparison of crystal packing efficiency between similar compounds .
Limitations in Available Data
The evidence lacks direct experimental data (e.g., melting points, spectroscopic profiles) for this compound. For instance, while (R)-3-iodo-1-methylpyrrolidine has a documented molar mass (211.04 g/mol) , analogous metrics for the target compound must be inferred or validated through future studies.
Q & A
Q. What are the established synthetic methodologies for 3-Formyl-1-methylpyridin-1-ium iodide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives using methyl iodide under reflux conditions. A general protocol involves reacting 3-formylpyridine with methyl iodide in methanol at 50–60°C for 2–4 hours, followed by precipitation with diethyl ether . Key variables include solvent polarity (e.g., methanol vs. acetonitrile), stoichiometric ratios (1:1.2 pyridine:methyl iodide), and temperature control to minimize side reactions. Purification typically involves recrystallization from ethanol/water mixtures. For analogs like 4-formyl derivatives, similar protocols are validated, though substituent positioning may alter reaction kinetics .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR in DO or DMSO-d confirm methyl group integration (δ ~4.0 ppm for N–CH) and aldehyde proton resonance (δ ~9.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves the ionic structure, with iodide counterions and planar pyridinium rings. Software like SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2900 cm (C–H aldehyde) validate functional groups.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) be resolved during structure determination?
- Methodological Answer : Discrepancies often arise from twinning, poor crystal quality, or incorrect space group assignment. For example, in mercuric iodide analogs, overlapping reflections in powder XRD complicate space group determination, necessitating single-crystal data . Use SHELXT for automated space-group identification and Mercury (Materials Module) to compare packing motifs with known structures. Refinement in SHELXL with high-resolution data (≤0.8 Å) reduces R-factor conflicts .
Q. What strategies improve the refinement of hydrogen-bonding networks in this compound using SHELXL?
- Methodological Answer :
- Hydrogen Placement : Use HFIX commands to fix idealized positions for aldehyde and methyl hydrogens. For ambiguous cases, employ SHELXL’s DFIX and DANG restraints to maintain geometrically reasonable bonds .
- Displacement Parameters : Apply ISOR and DELU constraints to suppress thermal motion artifacts, especially for iodide ions exhibiting high anisotropy.
- Validation : Cross-check hydrogen-bonding distances (e.g., C=O···I interactions) against databases like IsoStar to identify outliers .
Q. How can intermolecular interactions in this compound crystals be systematically analyzed for material design?
- Methodological Answer :
- Mercury CSD : Use the "Packing Similarity" tool to compare crystal packing with analogs (e.g., 4-amino-1-methylpyridinium iodide). The "Void Visualization" module quantifies free space for potential host-guest applications .
- Quantum Calculations : Pair crystallographic data with DFT (e.g., Gaussian) to model charge distribution and stabilization energies of π-π or C–H···I interactions .
Data Contradiction and Experimental Design
Q. How should researchers address contradictions between experimental and computational data for pyridinium iodide derivatives?
- Methodological Answer :
- Source Identification : Compare calculated (e.g., ConQuest-derived) and observed bond lengths. For example, discrepancies in C–N bond lengths may arise from overestimating ionic character in DFT models .
- Experimental Replicates : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate oxidation or hydration artifacts.
- Multi-Method Validation : Cross-validate NMR, XRD, and mass spectrometry data to resolve ambiguities in molecular conformation .
Tools and Workflows
Q. What computational pipelines integrate crystallographic data from this compound into broader structural databases?
- Methodological Answer :
- Automated Workflows : Use WinGX for end-to-end data processing, from structure solution (SHELXS) to refinement (SHELXL) and CIF generation .
- Database Submission : Validate CIF files using checkCIF (IUCr) before depositing to the Cambridge Structural Database (CSD). Annotate with experimental details (e.g., radiation source, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
